molecular formula C9H4F3NO2 B022965 7-Trifluoromethylisatin CAS No. 391-12-8

7-Trifluoromethylisatin

Cat. No. B022965
Key on ui cas rn: 391-12-8
M. Wt: 215.13 g/mol
InChI Key: MXLDJTXXAYVWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04440941

Procedure details

7-Trifluoromethylisatin (10 g, 46 mmol) was dissolved in 5% sodium hydroxide solution (83 ml). To this was added dropwise over 30 minutes a solution of 50% hydrogen peroxide (7.4 ml) in water (4.6 ml); the temperature rose to 50°. The solution was stirred an additional 30 minutes, acidified (conc. HCl) to pH 1-2, and the tan product was filtered.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10]C(=O)[C:8]2=[O:13].[OH:16]O.Cl>[OH-].[Na+].O>[F:14][C:2]([F:1])([F:15])[C:3]1[C:11]([NH2:10])=[C:7]([CH:6]=[CH:5][CH:4]=1)[C:8]([OH:13])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C=1C=CC=C2C(C(NC12)=O)=O)(F)F
Name
Quantity
83 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
OO
Name
Quantity
4.6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 50°
FILTRATION
Type
FILTRATION
Details
the tan product was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC(C=1C(=C(C(=O)O)C=CC1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.